4-Acetamido-2-Diethylaminomethylphenol

Description

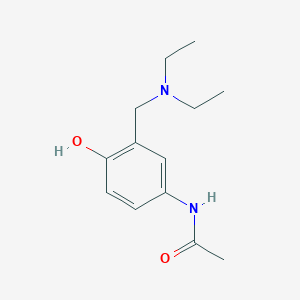

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-4-15(5-2)9-11-8-12(14-10(3)16)6-7-13(11)17/h6-8,17H,4-5,9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUCRWJEKAGKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923633 | |

| Record name | N-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-78-8 | |

| Record name | 121-78-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 121-78-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetamido-2-diethylaminomethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Acetamido 2 Diethylaminomethylphenol

Mannich Reaction Pathways and Mechanistic Elucidation

The Mannich reaction is a cornerstone of organic synthesis that creates a β-amino-carbonyl compound, known as a Mannich base, from the condensation of an acidic proton-containing compound, an aldehyde, and a primary or secondary amine. taylorandfrancis.com In the context of synthesizing 4-Acetamido-2-Diethylaminomethylphenol, the phenolic ring of 4-Acetamidophenol serves as the nucleophilic component.

Condensation Reactions of Phenolic Precursors, Amines, and Formaldehyde (B43269)

The synthesis of this compound via the Mannich reaction is a three-component condensation involving a phenolic precursor, a secondary amine, and formaldehyde. taylorandfrancis.comwikipedia.org

Phenolic Precursor: 4-Acetamidophenol (also known as paracetamol or acetaminophen) is the starting phenol (B47542). Its aromatic ring is activated by the hydroxyl group, making it susceptible to electrophilic substitution. researchgate.netnih.gov

Amine: Diethylamine (B46881), a secondary amine, provides the nitrogen and ethyl groups for the desired aminomethyl substituent.

Aldehyde: Formaldehyde is the typical one-carbon electrophile used in Mannich reactions; it acts as a methylene (B1212753) bridge between the phenol and the amine. adichemistry.comgoogle.com

The reaction involves the aminoalkylation of the activated aromatic ring of 4-Acetamidophenol. taylorandfrancis.com This process combines the three components, often in an aqueous or alcoholic solvent, to form the final Mannich base product. adichemistry.com

Iminium Ion Intermediate Formation and Nucleophilic Attack Mechanisms

The mechanism of the Mannich reaction proceeds in a stepwise fashion, initiated by the formation of an electrophilic iminium ion. wikipedia.orgadichemistry.comnumberanalytics.com

Iminium Ion Formation: The reaction begins with the nucleophilic addition of diethylamine to the carbonyl carbon of formaldehyde. This is followed by an acid-catalyzed dehydration of the resulting hemiaminal (aminol) intermediate to form a reactive N,N-diethyliminium ion (also known as an Eschenmoser's salt precursor). adichemistry.comlibretexts.org This iminium ion is a potent electrophile. The formation process is reversible and can be influenced by pH. stackexchange.comscispace.com

Nucleophilic Attack: The 4-Acetamidophenol molecule, activated by the electron-donating hydroxyl group, acts as a nucleophile. The electron-rich aromatic ring attacks the electrophilic carbon of the iminium ion. wikipedia.orgadichemistry.com This step is an electrophilic aromatic substitution, where a C-H bond on the ring is replaced by a C-C bond to the aminomethyl group. The final product, this compound, is formed upon re-aromatization of the ring.

Influence of Reaction Conditions on Reaction Efficiency and Regioselectivity

The success of the Mannich reaction is highly dependent on carefully controlled reaction conditions, which affect both the yield (efficiency) and the isomeric purity (regioselectivity) of the product. numberanalytics.com

Reaction Efficiency:

Temperature: The reaction temperature can influence the rate of both the iminium ion formation and the subsequent nucleophilic attack. Mannich reactions of phenols are often conducted at elevated temperatures, typically between 80-150°C, to ensure a reasonable reaction time of 2 to 8 hours. google.com

pH: The pH of the reaction medium is critical. Acidic conditions are generally required to facilitate the dehydration step in iminium ion formation. adichemistry.com However, excessively strong acids can protonate the amine, reducing its nucleophilicity and hindering the initial addition to formaldehyde. adichemistry.com

Stoichiometry: The molar ratio of the reactants can affect the outcome. For instance, using an excess of the amine or formaldehyde can influence the reaction rate. researchgate.net

Regioselectivity: The substitution pattern on the phenolic ring is governed by the directing effects of the existing substituents.

The hydroxyl (-OH) group on 4-Acetamidophenol is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution.

The acetamido (-NHCOCH₃) group is also an activating, ortho, para-directing group.

In the 4-Acetamidophenol precursor, the para position relative to the hydroxyl group is already occupied by the acetamido group. Therefore, the electrophilic attack by the iminium ion is directed almost exclusively to the positions ortho to the hydroxyl group (the C2 and C6 positions), resulting in high regioselectivity. researchgate.nettandfonline.com The formation of this compound is thus highly favored over other potential isomers.

| Parameter | Influence on Mannich Reaction | Typical Conditions for Phenols |

|---|---|---|

| Temperature | Affects reaction rate; higher temperatures generally increase the rate but can lead to side products. | 80-150°C google.com |

| pH | Crucial for iminium ion formation; mildly acidic conditions are often optimal. adichemistry.com | Acid-catalyzed (e.g., acetic acid) adichemistry.com |

| Solvent | Affects solubility of reactants and can influence reaction rates. | Aqueous or alcoholic solutions adichemistry.com |

| Reactant Ratio | Excess of amine or formaldehyde can be used to drive the reaction to completion. researchgate.net | Often 2:2:1 (phenol:formaldehyde:amine) google.com |

| Directing Groups | The -OH group strongly directs substitution to the ortho position as the para position is blocked. researchgate.nettandfonline.com | High regioselectivity for ortho-substitution |

Catalytic Aminomethylation Approaches

To overcome some limitations of the classical Mannich reaction, such as the need for stoichiometric reagents and sometimes harsh conditions, catalytic methods have been developed. These approaches often provide higher selectivity and efficiency under milder conditions.

Transition Metal Catalysis in Aminomethylation Reactions

Transition metal catalysis has emerged as a powerful tool for the direct C-H functionalization of phenols, including aminomethylation. rsc.org Several catalytic systems have been shown to be effective for the ortho-selective aminomethylation of phenols.

Copper (Cu) Catalysis: Copper(II) catalysts are particularly effective for the ortho-selective aminomethylation of free phenols. nih.govacs.org These reactions can proceed under mild conditions and exhibit a broad substrate scope with good to excellent yields. researchgate.netresearchgate.net The mechanism is proposed to involve a single-electron transfer radical coupling, where coordination of the phenolic hydroxyl group to the copper center is crucial for activating the ortho C-H bond. nih.govresearchgate.net

Other Metals: Besides copper, other transition metals such as Vanadium (V), Chromium (Cr), and Ruthenium (Ru) have been explored for catalyzing similar transformations. rsc.orgacs.orgresearchgate.net These catalysts can also promote the cross-dehydrogenative coupling between the phenol and an amine source, leading to the desired aminomethylated product.

A transition-metal-free approach using iodine as a catalyst in aqueous media has also been developed, presenting a more sustainable and eco-friendly alternative for ortho-aminomethylation. rsc.orgrsc.org

Optimization of Catalytic Parameters (e.g., Catalyst Loading, Solvent Systems, Temperature)

The efficiency of catalytic aminomethylation is highly dependent on the optimization of various reaction parameters. Research focuses on fine-tuning these conditions to maximize yield and selectivity while minimizing catalyst usage and environmental impact.

Catalyst Loading: The amount of transition metal catalyst is a key parameter. Typically, loading is kept to a minimum (often in the range of 1-10 mol%) to reduce cost and residual metal contamination in the final product.

Solvent Systems: The choice of solvent is critical. While organic solvents are common, there is a growing trend toward using greener solvents like water. rsc.org Aqueous systems can be particularly effective for water-soluble precursors and align with the principles of green chemistry. rsc.org

Temperature: Catalytic reactions often proceed at milder temperatures than their non-catalytic counterparts, which can improve selectivity and prevent degradation of sensitive substrates.

Additives/Co-oxidants: In many catalytic cycles, especially those involving cross-dehydrogenative coupling, an oxidant is required. Systems may use co-oxidants like sodium percarbonate, which acts as a green surrogate for hydrogen peroxide. rsc.org

| Catalytic System | Catalyst Loading | Solvent | Temperature | Key Findings/Additives |

|---|---|---|---|---|

| Cu(II)-Catalyzed | Variable (e.g., 5-10 mol%) | Various organic solvents | Mild conditions (e.g., room temp. to 80°C) | High ortho-selectivity, proceeds via a proposed radical mechanism. nih.govresearchgate.net |

| Iodine-Catalyzed | Catalytic amounts (e.g., 10-20 mol%) | Water (H₂O) | Moderate (e.g., 60°C) | Transition-metal-free, uses a co-oxidant like Sodium Percarbonate. rsc.org |

| V-Catalyzed | Not specified | Not specified | Mild conditions | Coordination of hydroxyl group to V⁵⁺ is crucial for ortho-activation. researchgate.net |

Electrochemical Synthesis Strategies

The electrochemical approach to synthesizing this compound is centered on the anodic oxidation of the precursor, 4-acetamidophenol (also known as paracetamol or acetaminophen). This method leverages the generation of a highly reactive intermediate species at the electrode surface, which can then be trapped by the appropriate reagents to form the desired product in a process analogous to the classical Mannich reaction.

The electrochemical synthesis is initiated by the oxidation of 4-acetamidophenol at the anode. The mechanism of this oxidation has been a subject of extensive study, particularly in the context of its metabolism and degradation. researchgate.netnih.gov The process involves the transfer of electrons from the 4-acetamidophenol molecule to the anode, leading to the formation of reactive intermediates.

The primary step is a one-electron oxidation of the phenoxide anion to generate a phenoxy free radical. scilit.com This radical species is stabilized by resonance, with electron density delocalized over the aromatic ring and the oxygen atom. nih.gov Further oxidation, involving a second electron transfer, can lead to the formation of a highly electrophilic phenoxonium ion. scilit.com In the specific case of 4-acetamidophenol, the anodic oxidation is widely accepted to proceed through a two-electron, two-proton transfer, generating the highly reactive N-acetyl-p-benzoquinone-imine (NAPQI). researchgate.netresearchgate.netorientjchem.org

This electrophilic intermediate, NAPQI, is the key to the subsequent C-C bond formation. In the presence of diethylamine and formaldehyde, which can form an iminium ion (the Eschenmoser salt precursor), NAPQI can undergo a Michael-type addition. The nucleophilic attack occurs at the ortho position of the phenolic ring, leading to the introduction of the diethylaminomethyl group and, after re-aromatization, the formation of the final product, this compound.

The generation of radical intermediates during the anodic oxidation of phenols is a well-documented phenomenon. nih.govhku.hk These radicals can participate in various follow-up reactions, including dimerization or coupling. rsc.org However, by carefully controlling the reaction conditions and ensuring a sufficient concentration of the trapping agents (diethylamine and formaldehyde), the desired Mannich-type reaction can be favored over these side reactions.

Table 1: Key Intermediates in the Anodic Oxidation of 4-Acetamidophenol

| Intermediate | Formation Pathway | Role in Synthesis |

| Phenoxy Free Radical | One-electron oxidation of the phenoxide ion. | A primary radical intermediate that can be further oxidized or participate in radical coupling reactions. |

| Phenoxonium Ion | Two-electron oxidation of the nonionized phenol. | A highly electrophilic species that can be attacked by nucleophiles. |

| N-acetyl-p-benzoquinone-imine (NAPQI) | Two-electron, two-proton oxidation of 4-acetamidophenol. | The key electrophilic intermediate that undergoes Michael addition with the aminomethylating agent. |

The successful electrochemical synthesis of this compound is highly dependent on the design of the electrochemical cell and the precise control of various reaction parameters.

Electrochemical Cell: An undivided cell is often preferred for simplicity and to maintain proximity between the anodically generated intermediate and the nucleophilic species in the bulk solution. However, a divided cell, separated by a membrane or diaphragm, may be necessary if the starting materials or products are susceptible to reduction at the cathode.

Electrodes: The choice of anode material is critical as it influences the overpotential required for the oxidation and can affect the reaction pathway. hku.hk

Anode: Carbon-based materials like glassy carbon or graphite (B72142) are commonly used for the oxidation of phenolic compounds due to their wide potential window and relative inertness. acs.org Platinum is another viable option. hku.hk

Cathode: A platinum or stainless steel cathode is typically employed.

Solvent and Supporting Electrolyte: The solvent must be able to dissolve the reactants and the supporting electrolyte while being electrochemically stable at the applied potentials. A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often used. The supporting electrolyte, such as lithium perchlorate (B79767) or a tetraalkylammonium salt, is essential to ensure the conductivity of the solution.

Reaction Parameters:

Applied Potential: The potential applied to the anode must be carefully controlled. It should be sufficient to oxidize the 4-acetamidophenol but not so high as to cause unwanted side reactions or solvent decomposition. Controlled-potential electrolysis is the preferred method.

pH: The pH of the solution can significantly impact the oxidation potential of the phenol and the stability of the generated intermediates. researchgate.net

Temperature: The reaction is typically carried out at or below room temperature to minimize side reactions and decomposition of the product.

Concentration: The relative concentrations of 4-acetamidophenol, diethylamine, and formaldehyde need to be optimized to favor the desired reaction pathway.

Table 2: Typical Electrochemical Reaction Parameters

| Parameter | Typical Value/Material | Rationale |

| Cell Type | Undivided or Divided Beaker Cell | Simplicity vs. prevention of cathodic reduction. |

| Anode Material | Glassy Carbon, Graphite, Platinum | Good conductivity, high overpotential for oxygen evolution. hku.hk |

| Cathode Material | Platinum, Stainless Steel | Chemical and electrochemical stability. |

| Solvent | Acetonitrile/Water, Methanol | Good solubility for reactants and electrolyte. |

| Supporting Electrolyte | LiClO4, Bu4NBF4 | Provides ionic conductivity. |

| Potential Control | Controlled-Potential Electrolysis | Selectivity in the oxidation process. |

| pH | Neutral to slightly acidic | Influences oxidation potential and intermediate stability. researchgate.net |

| Temperature | 0-25 °C | Minimizes side reactions and product degradation. |

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Methodological Innovations

The synthesis of this compound can be achieved through both traditional chemical methods and the emerging electrochemical route. A comparative analysis highlights the potential advantages and disadvantages of each approach.

The traditional route typically involves the direct Mannich condensation of 4-acetamidophenol, formaldehyde, and diethylamine, often under thermal conditions and sometimes with acid or base catalysis. While this method is well-established, it can suffer from drawbacks such as the use of harsh reaction conditions, the formation of byproducts (e.g., bis-substituted products or polymers), and challenges in product purification.

The electrochemical route offers several potential advantages, aligning with the principles of green chemistry:

Mild Reaction Conditions: Electrochemical synthesis can often be carried out at room temperature and atmospheric pressure, reducing energy consumption and the risk of thermal decomposition.

High Selectivity: By precisely controlling the electrode potential, it is possible to selectively oxidize the target molecule, potentially minimizing the formation of byproducts. The generation of the reactive intermediate in situ at a controlled rate can also enhance selectivity.

Reduced Reagent Use: The primary "reagent" for the oxidation is the electron, which is a clean and traceless reagent. This can eliminate the need for stoichiometric chemical oxidants that generate waste.

Safety: Electrochemical methods can avoid the handling of hazardous and corrosive reagents often used in classical synthesis.

Methodological Innovations in the electrochemical approach could involve the use of mediated electrochemical synthesis, where a redox mediator is used to shuttle electrons between the electrode and the substrate. This can sometimes lead to lower required overpotentials and improved reaction efficiency. Furthermore, the development of novel electrode materials with high catalytic activity and stability can further enhance the performance of the electrochemical synthesis. hku.hk

Table 3: Comparative Analysis of Synthetic Routes

| Feature | Traditional Mannich Reaction | Electrochemical Synthesis |

| Reagents | Chemical catalysts (acid/base), potential for excess reagents. | Electrons as the primary oxidant, supporting electrolyte. |

| Conditions | Often requires elevated temperatures. | Typically ambient temperature and pressure. |

| Selectivity | Can be moderate, with potential for side products. | Potentially high, controlled by electrode potential. |

| Efficiency | Variable yields, can be affected by reaction conditions. | Can be highly efficient in terms of current and yield. |

| Environmental Impact | Can generate significant chemical waste. | Generally considered greener due to reduced reagent use. |

| Innovation Potential | New catalysts and reaction media. | Advanced electrode materials, mediated synthesis, flow electrochemistry. |

Chemical Transformations and Reactivity Investigations of 4 Acetamido 2 Diethylaminomethylphenol

Oxidation Reactions and Quinone-Type Product Formation

The phenolic core of 4-Acetamido-2-Diethylaminomethylphenol is susceptible to oxidation, a reaction of significant interest due to its structural similarity to paracetamol (acetaminophen). Oxidation of paracetamol is known to produce the electrophilic and reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). Similarly, this compound is predicted to undergo oxidation to form a corresponding quinone-imine derivative.

This transformation can be achieved through various enzymatic (e.g., via cytochrome P450 enzymes) or chemical oxidizing agents. The reaction involves a two-electron oxidation of the phenol (B47542) ring system. The presence of the electron-donating hydroxyl and acetamido groups facilitates this oxidation process. The resulting product, a quinone-imine, is a highly electrophilic species capable of reacting with cellular nucleophiles. The diethylaminomethyl group at the ortho position can sterically and electronically influence the rate of formation and stability of this quinone-imine product.

| Oxidizing Agent | Predicted Major Product | Reaction Conditions |

|---|---|---|

| Sodium periodate (B1199274) (NaIO₄) | 2-(Diethylaminomethyl)-N-acetyl-1,4-benzoquinone imine | Aqueous solution, room temperature |

| Fremy's salt (Potassium nitrosodisulfonate) | 2-(Diethylaminomethyl)-N-acetyl-1,4-benzoquinone imine | Mildly basic aqueous solution |

| Cytochrome P450 Enzymes | 2-(Diethylaminomethyl)-N-acetyl-1,4-benzoquinone imine | In vitro metabolic systems |

Reduction Reactions and Corresponding Amine Derivatives

The functional groups of this compound can undergo reduction under specific conditions. The primary targets for reduction are the acetamido group and the aromatic phenolic core.

The amide functionality of the acetamido group is generally resistant to reduction but can be converted to an amine using powerful reducing agents. ucalgary.ca Lithium aluminum hydride (LiAlH₄) is effective for this transformation, reducing the carbonyl group of the amide completely to a methylene (B1212753) group (-CH₂-). masterorganicchemistry.comlibretexts.org This reaction converts the N-acetyl group into an N-ethyl group, yielding 4-(Ethylamino)-2-(diethylaminomethyl)phenol.

The aromatic ring can also be reduced, though this requires more forcing conditions, typically involving catalytic hydrogenation at elevated pressure and temperature. researchgate.net Using catalysts such as rhodium, ruthenium, or platinum, the benzene (B151609) ring can be hydrogenated to a cyclohexyl ring. researchgate.net This reaction would convert this compound into stereoisomers of 4-Acetamido-2-(diethylaminomethyl)cyclohexanol. The choice of catalyst can influence the stereoselectivity of the resulting cyclohexanol (B46403) derivative. researchgate.net

| Reagent/Catalyst | Functional Group Targeted | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Acetamido (Amide) | 4-(Ethylamino)-2-(diethylaminomethyl)phenol |

| H₂ / Ruthenium on Carbon (Ru/C) | Phenolic Ring | 4-Acetamido-2-(diethylaminomethyl)cyclohexanol |

Electrophilic Aromatic Substitution Reactions on the Phenolic Core

The phenolic ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups. The hydroxyl (-OH), acetamido (-NHCOCH₃), and diethylaminomethyl (-CH₂N(Et)₂) groups are all ortho-, para-directing activators.

The positions on the benzene ring are substituted as follows: C1-OH, C2-CH₂N(Et)₂, and C4-NHCOCH₃. The available positions for substitution are C3, C5, and C6.

The powerful hydroxyl group strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. Since C2 and C4 are blocked, it strongly activates C6.

The acetamido group directs to its ortho (C3, C5) and para (C1) positions. Since C1 is blocked, it activates C3 and C5.

The diethylaminomethyl group directs to its ortho (C1, C3) and para (C5) positions. Since C1 is blocked, it activates C3 and C5.

Considering the combined directing effects, positions C3, C5, and C6 are all activated. However, steric hindrance plays a significant role. The bulky diethylaminomethyl group at C2 will hinder substitution at the adjacent C3 position. Similarly, the acetamido group at C4 may hinder substitution at C3 and C5. Therefore, the most likely position for electrophilic attack is C6, which is ortho to the strongly activating hydroxyl group and relatively less sterically hindered. Reactions such as halogenation or nitration are expected to yield the 6-substituted product as the major isomer.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ in CH₃COOH | 4-Acetamido-6-bromo-2-(diethylaminomethyl)phenol |

| Nitration | Dilute HNO₃ | 4-Acetamido-2-(diethylaminomethyl)-6-nitrophenol |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Reaction is complex; Friedel-Crafts reactions often fail on highly activated phenols. |

Nucleophilic Substitution Reactions Involving Amino and Diethylamino Groups

While nucleophilic substitution on the electron-rich aromatic ring is unfavorable, the side-chain functional groups can participate in nucleophilic reactions.

The most common reaction is the hydrolysis of the acetamido group. This is a nucleophilic acyl substitution reaction where water or a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon of the amide. Under acidic or basic conditions, the amide bond is cleaved, yielding acetic acid (or its conjugate base) and the corresponding primary amine, 4-Amino-2-(diethylaminomethyl)phenol. photrio.com This reaction is analogous to the hydrolysis of paracetamol to p-aminophenol.

The diethylamino group, being a tertiary amine, can act as a nucleophile. It readily reacts with alkyl halides (e.g., methyl iodide) in a nucleophilic substitution reaction (Sₙ2) to form a quaternary ammonium (B1175870) salt. This quaternization reaction results in a positively charged nitrogen atom, significantly altering the solubility and electronic properties of the molecule. Phenolic Mannich bases like this compound can also undergo reactions involving the displacement of the aminomethyl group, although this typically requires conversion of the tertiary amine into a better leaving group, such as the aforementioned quaternary salt or an N-oxide. acs.org

Functional Group Interconversion Strategies and Their Chemical Outcomes

Functional group interconversion (FGI) allows for the targeted modification of the molecule to produce a range of derivatives. Key FGI strategies for this compound include transformations of the hydroxyl, acetamido, and diethylamino groups.

Phenolic Hydroxyl Group: This group can be converted into an ether via the Williamson ether synthesis (e.g., reaction with an alkyl halide in the presence of a base) or an ester through reaction with an acyl chloride or acid anhydride.

Acetamido Group: As discussed, this amide can be hydrolyzed to a primary amine under acidic or basic conditions. photrio.com This primary amine can then undergo further reactions, such as diazotization.

Diethylamino Group: This tertiary amine can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA. As mentioned in section 3.4, it can also be quaternized with alkyl halides.

These interconversions provide pathways to a variety of derivatives with modified chemical and physical properties.

| Functional Group | Transformation | Reagents | Product Type |

|---|---|---|---|

| Phenolic Hydroxyl | Etherification | CH₃I, K₂CO₃ | Anisole (Methyl Ether) Derivative |

| Phenolic Hydroxyl | Esterification | Acetyl chloride, Pyridine | Phenyl Acetate (Ester) Derivative |

| Acetamido | Hydrolysis | Aqueous HCl, heat | Aniline (Primary Amine) Derivative |

| Diethylamino | Quaternization | CH₃I | Quaternary Ammonium Salt |

| Diethylamino | Oxidation | H₂O₂ | N-Oxide Derivative |

Structural Modification and Derivative Synthesis for Advanced Chemical Studies

Systematic Synthesis of Analogues and Homologues of the Core Scaffold

The synthesis of analogues and homologues of 4-Acetamido-2-Diethylaminomethylphenol is primarily achieved through modifications of the classical Mannich reaction. The core structure is derived from acetaminophen (B1664979) (paracetamol), which serves as the phenolic substrate. free.fr The general synthetic route involves the aminoalkylation of acetaminophen with formaldehyde (B43269) and a secondary amine. nih.govnih.gov

Systematic synthesis of analogues can be achieved by varying the components of this reaction:

Varying the Amine: By substituting diethylamine (B46881) with other secondary amines, a diverse range of analogues can be produced. For example, using dimethylamine (B145610) yields N-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}acetamide. sigmaaldrich.com Cyclic amines such as piperidine (B6355638) or morpholine (B109124) can also be employed to introduce different lipophilic and steric properties.

Varying the Phenolic Core: While the 4-acetamido substitution is key to the parent structure, modifications to the acetaminophen core before the Mannich reaction can produce another layer of analogues. However, the primary route for analogue synthesis focuses on the amine component.

Multiple Aminomethylations: Under certain reaction conditions, it is possible to introduce more than one aminomethyl group onto the phenolic ring. An example of this is the synthesis of N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide, where two diethylaminomethyl groups are added to the acetaminophen core. nih.gov

The table below illustrates a series of potential analogues synthesized by varying the secondary amine in the Mannich reaction with acetaminophen and formaldehyde.

| Starting Amine | Resulting Analogue Name | Chemical Formula |

| Diethylamine | N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide | C₁₃H₂₀N₂O₂ |

| Dimethylamine | N-[3-(dimethylaminomethyl)-4-hydroxyphenyl]acetamide | C₁₁H₁₆N₂O₂ |

| Piperidine | N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]acetamide | C₁₄H₂₀N₂O₂ |

| Morpholine | N-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]acetamide | C₁₃H₁₈N₂O₃ |

| Pyrrolidine | N-[4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]acetamide | C₁₃H₁₈N₂O₂ |

Exploration of the Phenolic Mannich Base Motif in Chemical Design

This compound is a classic example of a phenolic Mannich base. This structural motif is of significant interest in chemical design for several reasons. The Mannich reaction is a versatile one-pot, three-component condensation that allows for the straightforward introduction of an aminoalkyl group onto a phenolic substrate. nih.govnih.gov

The key features of the phenolic Mannich base motif include:

Synthetic Utility: These compounds are valuable synthetic intermediates. Ortho-phenolic Mannich bases, due to the proximity of the hydroxyl and aminomethyl groups, can readily undergo deamination to form highly reactive ortho-quinone methide intermediates. nih.govnih.govresearchgate.net These intermediates can participate in various subsequent reactions, allowing for the construction of more complex molecular architectures. nih.govresearchgate.net

Physicochemical Properties: The introduction of the aminomethyl function can significantly alter the physicochemical properties of the parent phenol (B47542). It often increases water solubility and basicity, which can be advantageous in pharmaceutical applications. researchgate.net

Biological Significance: The motif is present in numerous biologically active compounds. The combination of a phenolic hydroxyl group and a basic amino group can facilitate interactions with biological targets. Phenolic Mannich bases have been explored for a wide range of applications in drug design. nih.gov

Comparative Structural Analysis with Related Chemical Entities (e.g., Amodiaquine (B18356) Scaffold, Acetaminophen Core)

The structure of this compound can be best understood by comparing it to its parent compound, acetaminophen, and the structurally related antimalarial drug, amodiaquine. nih.govresearchgate.net

Acetaminophen Core: The fundamental scaffold is acetaminophen (N-(4-hydroxyphenyl)acetamide). free.frresearchgate.net This structure consists of a benzene (B151609) ring substituted with a hydroxyl group and an acetamido group at the para position (1,4 positions).

Mannich Reaction Product: this compound is the product of a Mannich reaction on the acetaminophen core. A diethylaminomethyl group (-CH₂N(CH₂CH₃)₂) is introduced onto the benzene ring at a position ortho to the hydroxyl group. researchgate.net

Amodiaquine Scaffold: Amodiaquine is a more complex molecule that also features a 4-aminoquinoline (B48711) core linked to a substituted phenolic ring. youtube.com The side chain attached to the quinoline (B57606) nitrogen is N'-(4'-hydroxy-3'-(diethylaminomethyl)phenyl). The phenolic portion of amodiaquine is identical to this compound, except that the acetamido group is replaced by the linkage to the 4-aminoquinoline core. In fact, this compound is recognized as an impurity found in commercial preparations of amodiaquine. nih.gov

The following table provides a direct comparison of the key structural features of these three compounds.

| Feature | Acetaminophen | This compound | Amodiaquine |

| Core Structure | p-Aminophenol | p-Aminophenol | 4-Aminoquinoline and p-Aminophenol |

| Ring Substituent 1 | -OH (hydroxyl) | -OH (hydroxyl) | -OH (hydroxyl) |

| Ring Substituent 2 | -NHCOCH₃ (acetamido) | -NHCOCH₃ (acetamido) | Linkage to 4-aminoquinoline |

| Ring Substituent 3 | None | -CH₂N(C₂H₅)₂ (diethylaminomethyl) | -CH₂N(C₂H₅)₂ (diethylaminomethyl) |

| Classification | Analgesic | Phenolic Mannich Base | Antimalarial Drug |

Elucidation of Structure-Reactivity Relationships within Derivatized Series

The reactivity of this compound and its derivatives is largely governed by the interplay between the phenolic hydroxyl group, the aromatic ring, and the aminomethyl side chain. Structure-reactivity relationships can be elucidated by considering how modifications to the core structure influence its chemical behavior.

A primary reaction pathway for ortho-phenolic Mannich bases is the thermal or base-catalyzed elimination of the amine to form an ortho-quinone methide (o-QM). nih.govnih.gov The stability and formation rate of this reactive intermediate are highly dependent on the electronic properties of the aromatic ring.

Electronic Effects: The presence of the acetamido group (-NHCOCH₃) and the hydroxyl group (-OH) on the phenyl ring influences the electron density of the system. The hydroxyl group is a strong electron-donating group, which stabilizes the positive charge that can develop during the formation of the o-QM intermediate, thereby facilitating its formation. The acetamido group's electronic influence is more complex, but it generally affects the nucleophilicity of the ring.

Steric Effects: The nature of the amine in the aminomethyl group can influence reactivity through steric hindrance. Bulkier amine substituents (e.g., diisopropylamine (B44863) vs. dimethylamine) might hinder the approach of reagents or affect the conformation required for elimination reactions.

Side Chain Basicity: The basicity of the amine within the side chain also plays a role. Protonation of the nitrogen atom under acidic conditions would prevent the elimination reaction needed to form the o-QM, thus stabilizing the molecule. The pKa of the amine can be tuned by changing the alkyl substituents (e.g., diethyl vs. dimethyl).

Systematic studies on amodiaquine analogues have shown that modifications to the phenolic side chain significantly impact biological activity, which is intrinsically linked to chemical reactivity and metabolism. researchgate.netresearchgate.netnih.gov For instance, the phenolic hydroxyl group is crucial, and its replacement or repositioning can drastically alter the compound's properties. nih.govnih.gov These findings suggest that similar structural modifications in the this compound series would lead to predictable changes in chemical reactivity, particularly concerning the formation of quinone-type intermediates.

Spectroscopic Characterization Techniques and Advanced Structural Analysis

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While specific experimental NMR data for 4-Acetamido-2-Diethylaminomethylphenol is not widely published, the expected chemical shifts and splitting patterns can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenol (B47542) ring would appear as a complex multiplet pattern in the aromatic region (typically 6.5-8.0 ppm). The methyl protons of the acetamido group (CH₃-C=O) would likely be a singlet at around 2.1 ppm. The protons of the diethylaminomethyl group would exhibit more complex signals: a singlet for the methylene (B1212753) bridge (-CH₂-N) and two overlapping quartets and triplets for the ethyl groups (-N-CH₂-CH₃), characteristic of an ethyl group attached to a nitrogen atom. The phenolic hydroxyl (-OH) and the amide N-H protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the acetamido group is expected to have a chemical shift in the range of 168-172 ppm. The carbons of the aromatic ring would appear between 110 and 160 ppm, with the carbon bearing the hydroxyl group being the most deshielded. The carbons of the diethylaminomethyl group and the methyl carbon of the acetamido group would be observed in the aliphatic region of the spectrum.

Expected ¹H NMR Data for this compound

| Functional Group | Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic Ring | Ar-H | 6.5 - 8.0 | Multiplet |

| Acetamido | -NH- | Variable | Broad Singlet |

| Acetamido | -C(=O)CH₃ | ~2.1 | Singlet |

| Diethylaminomethyl | -CH₂-N | ~3.6 | Singlet |

| Diethylaminomethyl | -N(CH₂CH₃)₂ | ~2.6 | Quartet |

| Diethylaminomethyl | -N(CH₂CH₃)₂ | ~1.1 | Triplet |

Expected ¹³C NMR Data for this compound

| Functional Group | Carbon Type | Expected Chemical Shift (ppm) |

|---|---|---|

| Acetamido | -C=O | 168 - 172 |

| Aromatic Ring | C-OH | 150 - 160 |

| Aromatic Ring | C-N | 130 - 140 |

| Aromatic Ring | C-C | 110 - 130 |

| Diethylaminomethyl | -CH₂-N | 50 - 60 |

| Diethylaminomethyl | -N-CH₂- | 45 - 55 |

| Diethylaminomethyl | -CH₃ | 10 - 15 |

Mass Spectrometry (HPLC-MS, ESI-MS) for Molecular Ion and Fragment Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with Electrospray Ionization (ESI), is a common method for analyzing non-volatile compounds like this compound.

The monoisotopic mass of this compound (C₁₃H₂₀N₂O₂) is 236.1525 g/mol . researchgate.net In ESI-MS, this compound would be expected to be readily protonated to form the molecular ion [M+H]⁺ at m/z 237.1598. Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) would provide valuable structural information. For instance, the loss of the diethylamino group or cleavage of the acetamido group would result in characteristic fragment ions. Predicted collision cross-section (CCS) values can also aid in the identification of the compound.

Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 237.15976 | 156.2 |

| [M+Na]⁺ | 259.14170 | 161.7 |

Infrared Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

The broad O-H stretching vibration of the phenolic hydroxyl group would be prominent, typically in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amide (acetamido group) would appear around 3300 cm⁻¹. The C=O stretching of the amide (Amide I band) is a strong absorption and is expected around 1650 cm⁻¹. The N-H bending of the amide (Amide II band) would be observed near 1550 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the diethylaminomethyl and acetamido methyl groups would be just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The phenolic and acetamido groups attached to the benzene (B151609) ring in this compound constitute a chromophoric system.

The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene ring. Typically, phenols exhibit two main absorption bands in the UV region. The primary band (π → π* transition) is usually observed around 210-230 nm, and a secondary band (n → π* transition) is seen around 270-290 nm. The exact position and intensity of these bands can be influenced by the nature and position of the substituents on the aromatic ring as well as the solvent used for the analysis.

Application of Advanced Spectroscopic Methods in Complex Mixture Analysis

In real-world applications, this compound may be present in a complex mixture with other related compounds or impurities. Advanced spectroscopic and chromatographic techniques are essential for its separation, identification, and quantification in such matrices.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a powerful tool for separating phenolic compounds from a mixture and providing preliminary identification based on their retention times and UV-Vis spectra. The analysis of food products, which often contain a wide variety of phenolic compounds, frequently employs HPLC-DAD. nih.gov

For more definitive identification, especially in highly complex mixtures where peaks may overlap, coupling HPLC with mass spectrometry (HPLC-MS or HPLC-MS/MS) is the method of choice. This technique provides both chromatographic separation and mass-to-charge ratio information, allowing for the confident identification of individual components. Advanced MS techniques, such as two-dimensional tandem mass spectrometry (2D MS/MS), can even enable the rapid identification of phenolics in mixtures without the need for chromatographic separation by using derivatization to introduce specific mass shifts and fragmentation patterns.

Computational Chemistry and Theoretical Modeling of 4 Acetamido 2 Diethylaminomethylphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular properties of 4-Acetamido-2-diethylaminomethylphenol. researchgate.net Methods like DFT with a B3LYP functional and a 6-31++G(d,p) basis set are commonly used to optimize the molecular geometry and calculate various electronic parameters. researchgate.net Such calculations provide a detailed picture of the molecule's electron distribution, orbital energies, and thermodynamic properties, which are essential for understanding its chemical behavior. researchgate.net For instance, DFT calculations can be performed using software packages like Gaussian, which allows for the computation of properties that govern the molecule's reactivity and intermolecular interactions. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost empty orbital and can act as an electron acceptor, with its energy level relating to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons from the HOMO to the LUMO. researchgate.net In this compound, the electron-rich phenol (B47542) ring and the lone pairs on the nitrogen and oxygen atoms contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. The LUMO is likely distributed over the aromatic system. Analysis of these orbitals helps predict how the molecule will interact with other reagents. libretexts.org

| Parameter | Significance | Predicted Property for this compound |

| HOMO Energy | Indicates electron-donating ability (nucleophilicity). Higher energy means more reactive. | Relatively high energy due to lone pairs on N/O atoms and the electron-rich phenol ring. |

| LUMO Energy | Indicates electron-accepting ability (electrophilicity). Lower energy means more reactive. | Energy level is influenced by the aromatic system; a target for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Predicts chemical reactivity and kinetic stability. A small gap indicates higher reactivity. | A moderate gap is expected, suggesting a balance between stability and reactivity. |

Electrostatic Potential Surface Mapping and Charge Distribution

Electrostatic Potential (ESP) surface maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.orgyoutube.com These maps are generated by calculating the electrostatic potential at the van der Waals surface of the molecule. avogadro.cc The ESP map is color-coded to indicate different charge regions: red typically represents areas of high electron density (negative potential), blue indicates areas of electron deficiency (positive potential), and green denotes neutral regions. youtube.com

For this compound, an ESP map would reveal:

Negative Potential (Red/Orange): Concentrated around the electronegative oxygen atoms of the phenolic hydroxyl and acetamido groups, as well as the nitrogen of the diethylamino group. These are the regions most likely to engage in hydrogen bonding as acceptors or interact with electrophiles.

Positive Potential (Blue): Located around the hydrogen atom of the phenolic hydroxyl group, making it the primary site for hydrogen bond donation and deprotonation.

Neutral Potential (Green): Predominantly found over the carbon atoms of the aromatic ring and the ethyl groups.

This detailed charge distribution analysis is invaluable for predicting sites of intermolecular interactions, such as those involved in crystal packing or binding to a biological target. researchgate.net

| Molecular Region | Functional Group | Expected Electrostatic Potential | Type of Interaction |

| Phenolic Oxygen | -OH | Negative (Red) | Hydrogen Bond Acceptor, Electrophile Interaction |

| Phenolic Hydrogen | -OH | Positive (Blue) | Hydrogen Bond Donor, Nucleophile Interaction |

| Amide Oxygen | -C=O | Negative (Red) | Hydrogen Bond Acceptor |

| Amine Nitrogen | -N(CH₂CH₃)₂ | Negative (Red) | Hydrogen Bond Acceptor, Protonation Site |

| Aromatic Ring | C₆H₃ | Largely Neutral (Green) | π-π Stacking, van der Waals forces |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. The study of the conformational energy landscape provides a map of the relative stabilities of these conformers and the energy barriers that separate them. nih.gov

For this compound, significant conformational flexibility arises from:

Rotation around the C-C bond connecting the diethylaminomethyl group to the phenol ring.

Rotations around the C-N bonds of the diethylamino group.

Rotation about the C-N bond of the acetamido group, which has partial double-bond character and a higher rotational barrier.

Orientation of the phenolic hydroxyl group.

Computational methods can identify various low-energy (stable) conformers and the transition states connecting them. This analysis is crucial because the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. Understanding the energy landscape can reveal which shapes the molecule is likely to adopt in different environments. nih.govnih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Behavior

While quantum mechanics provides highly accurate electronic information, it is computationally expensive for large systems or long timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative for studying the conformational behavior of molecules. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular motion over time. nih.gov This technique can simulate this compound in various environments, such as in a vacuum or an explicit water solvent, to explore its dynamic behavior. nih.gov These simulations provide insights into:

Conformational Flexibility: How the molecule folds and changes shape over time.

Solvent Interactions: The formation and dynamics of the hydration shell around the molecule and how water affects its conformation. nih.gov

Thermodynamic Properties: Averaging properties over the simulation trajectory to estimate thermodynamic quantities.

MD simulations are essential for bridging the gap between static molecular structures and the dynamic reality of molecular behavior in solution, which is critical for understanding interactions with biological systems. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling of Chemical Behaviors

Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. The related field of Quantitative Structure-Activity Relationship (QSAR) focuses specifically on biological activity.

For this compound and its analogues, a QSPR study would typically involve:

Dataset Creation: Assembling a set of related molecules with known experimental property values (e.g., boiling point, solubility, partition coefficient).

Descriptor Calculation: Computing a large number of numerical descriptors for each molecule that encode its structural, electronic, and topological features.

Model Building: Using statistical methods (like multiple linear regression or machine learning) to build an equation that links a subset of the most relevant descriptors to the property of interest.

Validation: Testing the model's predictive power on an external set of molecules not used in the model-building process.

Such models can then be used to predict the properties of new, unsynthesized derivatives, saving significant time and resources in the discovery process.

In Silico Design Principles for Novel Chemical Structures Based on the Core Scaffold

The this compound scaffold can be systematically modified in silico to design new derivatives with potentially enhanced properties. This rational design process is guided by the computational methods described previously.

A typical workflow for designing novel structures includes:

Scaffold Hopping and Modification: Introducing various substituents at different positions on the phenol ring or modifying the side chains. For example, adding electron-withdrawing groups to the benzene (B151609) ring could alter its electronic properties and binding affinity.

Computational Filtering:

Molecular Docking: Simulating the binding of designed derivatives to a specific biological target (e.g., an enzyme or receptor) to predict binding affinity and mode. Promising candidates would show favorable interactions, such as hydrogen bonds to key residues.

QSPR/QSAR Models: Using previously developed models to predict key properties and activities.

ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of the new compounds, filtering out those with poor pharmacokinetic properties or potential toxicity.

This integrated in silico approach allows researchers to prioritize a small number of the most promising candidates for chemical synthesis and experimental testing, dramatically accelerating the development of new functional molecules.

Applications in Organic Synthesis and Process Chemistry

Role as a Crucial Reagent and Synthetic Intermediate for Complex Organic Scaffolds

4-Acetamido-2-Diethylaminomethylphenol is utilized as a key starting material and intermediate in the synthesis of more complex molecules. Its structure is fundamentally a Mannich base, a class of compounds renowned for their utility as synthetic intermediates. thermofisher.com Mannich bases are valuable because they can undergo various transformations, such as substitution of the dialkylamino group by nucleophiles or beta-elimination to form reactive α,β-unsaturated carbonyl compounds. thermofisher.com

The synthesis of this compound is typically achieved through the Mannich reaction, which involves the aminomethylation of a C-H acidic compound. thermofisher.comnih.gov In this case, the starting material is 4-acetamidophenol (paracetamol), which reacts with formaldehyde (B43269) and diethylamine (B46881) to introduce the diethylaminomethyl group onto the phenolic ring, ortho to the hydroxyl group. This reaction highlights the compound's role as a building block, derived from simpler, readily available precursors. researchgate.netcore.ac.uk The presence of the reactive hydroxyl and amine functionalities allows it to be a precursor for creating diverse molecular architectures, including heterocyclic compounds. thermofisher.com

Development of New Synthetic Methodologies Utilizing its Reactive Centers

The multifunctionality of this compound makes it a valuable substrate for developing and studying new synthetic methods. The molecule contains several reactive centers that can be targeted for chemical modification:

The Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, or other modifications typical of phenols. For instance, it can be reacted with acyl halides to form esters. google.com

The Aromatic Ring: The ring is activated by the hydroxyl and acetamido groups, making it susceptible to electrophilic substitution reactions.

The Tertiary Amine: The diethylaminomethyl group can be involved in reactions such as quaternization or oxidation. Mannich bases can also undergo deamination reactions under certain conditions. rsc.org

Research into the reactivity of similar phenolic structures in Mannich reactions shows that the reaction conditions can be tuned to control the position of substitution and the yield of the product. researchgate.netcore.ac.uk The study of such reactions on substrates like this compound contributes to the broader understanding of synthetic methodologies.

Application in Pharmaceutical Reference Standards and Impurity Profiling Methodologies

This compound is recognized as a significant impurity in the commercial production of the antimalarial drug Amodiaquine (B18356). lgcstandards.comclearsynth.com As a result, it is synthesized and sold as a certified pharmaceutical reference standard. lgcstandards.comsigmaaldrich.com These standards are crucial for the quality control of active pharmaceutical ingredients (APIs).

Pharmaceutical manufacturers and regulatory agencies use these reference materials for several critical purposes:

Impurity Profiling: To identify and quantify this specific impurity in batches of Amodiaquine, ensuring the drug meets purity and safety requirements.

Method Development: To develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), for routine quality control testing.

Stability Testing: To assess the degradation pathways of the API under various stress conditions.

The availability of high-quality reference standards like this compound, produced in accordance with standards like ISO 17034, is essential for the pharmaceutical industry to guarantee the consistency and safety of drug products. lgcstandards.com

Optimization of Industrial-Scale Production Techniques and Process Parameters

The primary route for synthesizing this compound is the Mannich reaction. This type of reaction is widely used in industrial chemistry due to its reliability and the use of often inexpensive starting materials. thermofisher.com The optimization of its industrial-scale production would focus on key parameters of the Mannich condensation to maximize yield and purity while ensuring economic viability.

Key parameters for optimization include:

Stoichiometry: Adjusting the molar ratios of the reactants (4-acetamidophenol, formaldehyde, and diethylamine) is critical. A typical ratio might be 1:1.2:1.

pH: The reaction is sensitive to pH, with an optimal range often being slightly basic (pH 8–9) to facilitate the reaction.

Temperature: Controlling the reaction temperature, for example in the range of 60–70°C, is essential to manage reaction kinetics and minimize side-product formation.

Solvent: The choice of solvent can influence reaction rates and yields. Ethanol is a commonly used solvent in similar Mannich reactions. nih.gov

By systematically optimizing these parameters, manufacturers can achieve higher yields (e.g., around 75%) and develop a robust and scalable process suitable for industrial production.

Q & A

Basic: What are the established synthetic routes for 4-Acetamido-2-Diethylaminomethylphenol, and how do reaction conditions influence yield?

Answer:

The compound is synthesized via two primary methods:

- Method I : Condensation of p-acetamidophenol with formaldehyde and diethylamine, followed by hydrolysis to remove the acetyl group. Key variables include pH (optimal at 8–9), temperature (60–70°C), and stoichiometric ratios (1:1.2:1 for p-acetamidophenol:formaldehyde:diethylamine) to maximize yield (~75%) .

- Method II : Starting from 2-hydroxy-5-nitrobenzyl chloride, involving nucleophilic substitution with diethylamine and subsequent reduction of the nitro group. This method requires precise control of reducing agents (e.g., catalytic hydrogenation) to avoid over-reduction .

Critical Factors : Excess formaldehyde in Method I can lead to cross-linking byproducts, while incomplete hydrolysis reduces purity. In Method II, residual solvents (e.g., ethanol) may interfere with crystallization.

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy : H NMR should confirm the presence of the diethylamino group (δ 2.5–3.0 ppm, quartet) and acetamido proton (δ 8.1–8.3 ppm). C NMR resolves the methylene bridge (δ 50–55 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with ESI-MS detects impurities (e.g., unreacted p-acetamidophenol) and verifies molecular weight (calc. 252.3 g/mol) .

- Melting Point : A sharp range (e.g., 145–147°C) indicates purity; deviations >2°C suggest contaminants .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Answer:

Discrepancies often arise from:

- Experimental Design : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., incubation time, concentration ranges). Standardize assays using WHO-recommended reference standards .

- Metabolic Stability : Hepatic metabolism variations (e.g., CYP450 isoforms) can alter active metabolite profiles. Use liver microsome assays to quantify degradation pathways .

- Data Normalization : Apply cross-lagged panel analysis (as in social science studies) to disentangle short-term vs. long-term effects, adapting methods like those used in longitudinal pharmacological studies .

Advanced: What strategies optimize the compound’s stability in aqueous formulations for in vivo studies?

Answer:

- pH Adjustment : Stabilize the phenolic hydroxyl group by buffering solutions to pH 6.5–7.0, preventing oxidation .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) increases shelf life. Post-lyophilization, monitor residual solvents (<0.1% via GC-MS) .

- Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation. Accelerated stability testing (40°C/75% RH for 6 months) predicts long-term degradation .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with receptor binding affinity. Use Gaussian09 for DFT calculations to map electrostatic potential surfaces .

- Molecular Docking : AutoDock Vina simulates interactions with target proteins (e.g., serotonin receptors). Prioritize derivatives with ΔG < −7 kcal/mol and hydrogen bonds to key residues (e.g., Asp155 in 5-HT) .

- ADMET Prediction : SwissADME predicts blood-brain barrier permeability and hepatotoxicity, filtering candidates with poor pharmacokinetic profiles .

Basic: What safety precautions are critical during handling and disposal?

Answer:

- PPE : Use nitrile gloves, lab coats, and eye protection. The compound may cause skin irritation (LD > 2000 mg/kg in rats) .

- Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

- Ventilation : Work under fume hoods with >100 ft/min airflow to minimize inhalation exposure .

Advanced: What mechanistic studies elucidate its role in enzyme inhibition or modulation?

Answer:

- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For example, monitor NADPH depletion in CYP450 inhibition assays .

- Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry and enthalpy changes when interacting with target enzymes .

- Fluorescence Quenching : Track conformational changes in enzymes (e.g., tryptophan residue shifts) upon compound binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.